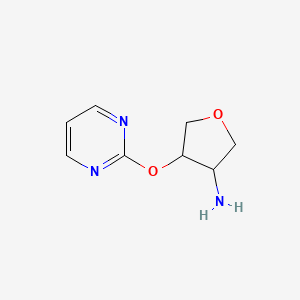

4-(Pyrimidin-2-yloxy)oxolan-3-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“4-(Pyrimidin-2-yloxy)oxolan-3-amine” is a chemical compound with immense potential in scientific research. It is also known as “4-(oxolan-3-yl)pyridin-2-amine” with a CAS Number of 1159814-50-2 . The compound has a molecular weight of 164.21 .

Molecular Structure Analysis

The IUPAC name for this compound is “4-tetrahydro-3-furanyl-2-pyridinamine” and its InChI Code is "1S/C9H12N2O/c10-9-5-7(1-3-11-9)8-2-4-12-6-8/h1,3,5,8H,2,4,6H2,(H2,10,11)" . This suggests that the compound contains a pyrimidine ring attached to an oxolane ring via an ether linkage, with an amine group attached to the pyrimidine ring.Physical and Chemical Properties Analysis

The compound is a powder with a melting point of 60-64 degrees Celsius .Aplicaciones Científicas De Investigación

Synthesis of Heterocyclic Compounds

Research demonstrates that derivatives of pyrimidine, such as 4-(Pyrimidin-2-yloxy)oxolan-3-amine, play a significant role in the synthesis of various heterocyclic compounds. For instance, studies have shown the successful synthesis of pyrimidine linked pyrazole heterocyclics, showcasing their potential in insecticidal and antibacterial applications (Deohate & Palaspagar, 2020).

Determination of Dissociation Constants and Thermodynamic Parameters

Research has also explored the dissociation constants and thermodynamic parameters of pyrimidine derivatives, which includes substances like this compound. This type of study is crucial for understanding the chemical behavior of these compounds in various solvent systems and temperatures (Bhesaniya & Baluja, 2014).

Antifungal and Antimicrobial Properties

Another significant application is found in the realm of antifungal and antimicrobial properties. Certain derivatives of pyrimidine have been synthesized and shown to possess potent antifungal effects against various fungi, highlighting their potential as antifungal agents (Jafar et al., 2017).

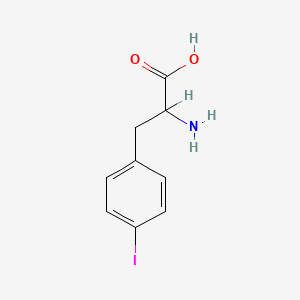

Synthesis of Amino Acid Derivatives

Additionally, this compound derivatives are used in the synthesis of novel amino acids. This synthesis involves complex reactions and transformations, indicating the compound's versatility in creating diverse biochemical structures (ElMarrouni & Heras, 2015).

Development of Organic Inhibitors for Corrosion Protection

There is also significant interest in utilizing pyrimidine derivatives as organic inhibitors in corrosion protection. These compounds, including variants of this compound, have shown effectiveness in preventing corrosion of metals in acidic environments, indicating their potential industrial applications (Yadav et al., 2015).

Safety and Hazards

Mecanismo De Acción

Target of Action

The primary target of 4-(Pyrimidin-2-yloxy)oxolan-3-amine is the serine/threonine protein kinase PLK4 . PLK4 is a master regulator of centriole duplication, which is significant for maintaining genome integrity . Due to the detection of PLK4 overexpression in a variety of cancers, PLK4 has been identified as a candidate anticancer target .

Mode of Action

The compound interacts with its target, PLK4, by inhibiting its activity . This interaction results in a decrease in the overexpression of PLK4, which is commonly observed in various types of cancers .

Biochemical Pathways

The inhibition of PLK4 affects the pathway of centriole duplication . This is significant as centriole duplication is crucial for maintaining genome integrity . By inhibiting PLK4, the compound can potentially disrupt the proliferation of cancer cells.

Result of Action

The inhibition of PLK4 by this compound leads to a decrease in centriole duplication . This can result in the disruption of cell proliferation, particularly in cancer cells where PLK4 is often overexpressed . Therefore, the compound’s action at the molecular and cellular level could potentially lead to anticancer effects.

Análisis Bioquímico

Biochemical Properties

The biochemical properties of 4-(Pyrimidin-2-yloxy)oxolan-3-amine are not well-documented in the literature. Given its structural similarity to other pyrimidine derivatives, it may interact with various enzymes, proteins, and other biomolecules. The nature of these interactions would depend on the specific molecular structure of this compound and the biomolecules it interacts with .

Molecular Mechanism

It could potentially exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, or changes in gene expression .

Dosage Effects in Animal Models

The effects of different dosages of this compound in animal models have not been reported in the literature. Studies investigating threshold effects, as well as any toxic or adverse effects at high doses, would be valuable .

Metabolic Pathways

It is possible that this compound could interact with various enzymes or cofactors and could potentially affect metabolic flux or metabolite levels .

Transport and Distribution

This compound could potentially interact with transporters or binding proteins, which could affect its localization or accumulation .

Subcellular Localization

This compound could potentially be directed to specific compartments or organelles based on targeting signals or post-translational modifications .

Propiedades

IUPAC Name |

4-pyrimidin-2-yloxyoxolan-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O2/c9-6-4-12-5-7(6)13-8-10-2-1-3-11-8/h1-3,6-7H,4-5,9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYYFMZUMYOJEAV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CO1)OC2=NC=CC=N2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Azabicyclo[2.2.1]heptane-6-carboxylic acid hydrochloride](/img/structure/B2403938.png)

![N-(3-chloro-4-fluorophenyl)-2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2403942.png)

![2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)-N-(2,4,6-trichlorophenyl)acetamide](/img/structure/B2403943.png)

![(E)-4-(N,N-dimethylsulfamoyl)-N-(3-methyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2403946.png)

![N-(2-methylbenzo[d]thiazol-5-yl)-3-(6-methylimidazo[2,1-b]thiazol-3-yl)propanamide](/img/structure/B2403959.png)